molecular formula C17H12O7 B12669563 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one CAS No. 5150-31-2

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one

Cat. No.: B12669563
CAS No.: 5150-31-2
M. Wt: 328.27 g/mol
InChI Key: BWGOSISPGLXOML-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the flavonoid family. This compound is characterized by its unique structure, which includes a benzodioxole ring fused to a chromenone core. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the condensation of 2-hydroxyacetophenone with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then cyclized using an acid catalyst like hydrochloric acid to yield the desired chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the chromenone structure to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activities, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one involves multiple molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by modulating pathways such as the mitochondrial pathway and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.

    1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various pharmaceuticals.

    1-(1,3-Benzodioxol-5-yl)-3-methoxypropan-2-ol: Studied for its potential therapeutic applications.

Uniqueness

2-(1,3-Benzodioxol-5-yl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one stands out due to its unique combination of a benzodioxole ring and a chromenone core, which imparts distinct biological activities. Its potential as an antioxidant, anti-inflammatory, and anticancer agent makes it a valuable compound for further research and development.

Properties

CAS No.

5150-31-2

Molecular Formula

C17H12O7

Molecular Weight

328.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-methoxychromen-4-one

InChI

InChI=1S/C17H12O7/c1-21-17-15(20)14-10(19)5-9(18)6-13(14)24-16(17)8-2-3-11-12(4-8)23-7-22-11/h2-6,18-19H,7H2,1H3

InChI Key

BWGOSISPGLXOML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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